4-Bromo-7-fluorobenzo[d]thiazol-2-amine
Overview
Description
“4-Bromo-7-fluorobenzo[d]thiazol-2-amine” is a compound with the molecular formula C7H4BrFN2S . It has a molecular weight of 247.09 g/mol . The IUPAC name for this compound is 4-bromo-7-fluoro-1,3-benzothiazol-2-amine .
Molecular Structure Analysis
The molecular structure of “4-Bromo-7-fluorobenzo[d]thiazol-2-amine” can be represented by the InChI code:InChI=1S/C7H4BrFN2S/c8-3-1-2-4 (9)6-5 (3)11-7 (10)12-6/h1-2H, (H2,10,11)
. The compound has a complexity of 183 as computed by Cactvs 3.4.8.18 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.09 g/mol and an XLogP3-AA value of 2.8 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 245.92626 g/mol . The topological polar surface area of the compound is 67.2 Ų .Scientific Research Applications
Organic Synthesis and Chemical Properties
Regioselective Copper-catalyzed Amination
A study by Wolf et al. (2006) described a chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids. This method, producing N-aryl and N-alkyl anthranilic acid derivatives, showcases the potential utility of bromo-fluorobenzo[d]thiazol amines in creating complex organic molecules with high yields and selectivity, highlighting their significance in developing metal ion-selective fluorosensing applications Wolf et al., 2006.
Antimicrobial and Anticancer Research
Antitumor Benzothiazoles
Bradshaw et al. (2002) explored the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, demonstrating potent and selective in vitro and in vivo antitumor activities. These compounds, including derivatives of bromo-fluorobenzo[d]thiazol-2-amine, were investigated for their mechanism of action, indicating their potential as clinical agents against cancer Bradshaw et al., 2002.
Synthesis of Triazoles for Antimicrobial Activities
Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, suggesting the potential for bromo-fluorobenzo[d]thiazol-2-amine derivatives in developing antimicrobial agents Bayrak et al., 2009.
Molecular Interactions and Drug Development
Quantum Chemical and Molecular Dynamics Simulations
Kaya et al. (2016) conducted a study on the corrosion inhibition performances of various thiazole and thiadiazole derivatives against corrosion of iron, including compounds related to 4-Bromo-7-fluorobenzo[d]thiazol-2-amine. Their research, based on density functional theory calculations and molecular dynamics simulations, underscores the application of these compounds in protecting metals from corrosion, revealing their broader significance in material science Kaya et al., 2016.
Future Directions
The compound “4-Bromo-7-fluorobenzo[d]thiazol-2-amine” and its derivatives could be of interest in future research due to the biological and pharmacological activity of thiazole derivatives . Further studies could focus on the synthesis, characterization, and evaluation of the compound’s potential applications in various fields.
properties
IUPAC Name |
4-bromo-7-fluoro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJDJKFFDWPQON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)SC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650176 | |
Record name | 4-Bromo-7-fluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-fluorobenzo[d]thiazol-2-amine | |
CAS RN |
942473-89-4 | |
Record name | 4-Bromo-7-fluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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